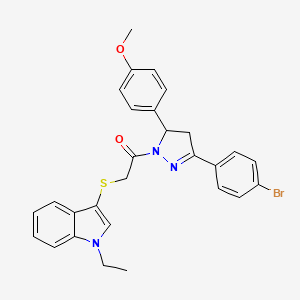

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone

Description

This compound is a pyrazoline derivative with a bromophenyl group at position 3, a 4-methoxyphenyl group at position 5 of the dihydropyrazole ring, and a 1-ethylindole-thioether moiety linked via an ethanone bridge. Pyrazoline derivatives are extensively studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The 4-methoxyphenyl group contributes electron-donating properties, balancing the molecule’s electronic profile, while the 1-ethylindole-thioether moiety introduces steric bulk and sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic contacts) .

Structural characterization of analogous compounds (e.g., X-ray crystallography) reveals that such derivatives adopt non-planar conformations due to steric hindrance between substituents, which may influence their pharmacokinetic properties .

Properties

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26BrN3O2S/c1-3-31-17-27(23-6-4-5-7-25(23)31)35-18-28(33)32-26(20-10-14-22(34-2)15-11-20)16-24(30-32)19-8-12-21(29)13-9-19/h4-15,17,26H,3,16,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPYWYDKVCSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C26H23BrN3O3S

- Molecular Weight : 540.836 g/mol

- CAS Number : 353253-20-0

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under review has shown promise in several areas:

Anticancer Activity

Pyrazole derivatives are particularly noted for their anticancer properties. Studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

Recent studies suggest that this compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the antiproliferative effects on liver cancer cells (HepG2), indicating its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines and enzymes, which can lead to reduced inflammation in various models. The specific mechanisms may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Antibacterial and Antifungal Activities

There is evidence suggesting that pyrazole derivatives possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways in bacteria and fungi .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological activity of similar pyrazole compounds:

- Study on Anticancer Effects :

- Anti-inflammatory Research :

- Antibacterial Testing :

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Findings from Comparative Studies

(a) Halogen Substituent Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity enhance hydrophobic interactions in biological systems compared to chlorine. For example, bromophenyl analogues exhibit stronger binding to fungal cytochrome P450 enzymes than chlorophenyl derivatives .

- Fluorine Substitution : Fluorophenyl groups (e.g., in compound ) improve solubility but reduce membrane permeability due to increased polarity.

(b) Heterocyclic Modifications

- Indole-Thioether vs.

- Thiophene vs.

Crystallographic and Computational Insights

- Dihedral Angles : The dihedral angle between the pyrazole ring and 4-bromophenyl group in the target compound is predicted to be ~75° (based on ), favoring optimal steric accommodation in enzyme active sites.

- Intermolecular Interactions : Halogen bonding (C–Br···O/N) and sulfur-mediated hydrogen bonds (C–S···H–C) are critical for stabilizing crystal packing and enhancing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.